molecular formula C15H12N2O3 B13917529 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid

8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid

Cat. No.: B13917529
M. Wt: 268.27 g/mol
InChI Key: VCQCVCNVJOPDTO-UHFFFAOYSA-N
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Description

8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the Groebke–Blackburn–Bienaymè reaction, which facilitates the construction of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium), oxidizing agents, and various aryl halides . Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, decarboxylative arylation can yield arylated imidazo[1,2-a]pyridine derivatives with potential biological activity .

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the benzyloxy group at the 8-position and the carboxylic acid group at the 3-position. These features can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

8-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H12N2O3/c18-15(19)12-9-16-14-13(7-4-8-17(12)14)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19)

InChI Key

VCQCVCNVJOPDTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3C(=O)O

Origin of Product

United States

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